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  • Product: 2-chloro-N-ethylbenzamide
  • CAS: 66896-65-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-chloro-N-ethylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethylbenzamide Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-N-ethylbenzami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-N-ethylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful experimental design, from synthesis and formulation to biological screening. This document synthesizes available data on the molecule's identity, solubility, lipophilicity, and thermal properties. Furthermore, it provides detailed, field-proven experimental protocols for the determination of these key parameters, grounding theoretical knowledge in practical application. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system.

Chemical Identity and Core Physicochemical Properties

2-chloro-N-ethylbenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with both a chlorine atom and an N-ethylcarboxamide group at the ortho position. This specific arrangement of functional groups dictates its steric and electronic properties, which in turn influence its behavior in chemical and biological systems. The ortho-chloro substituent, in particular, can induce steric hindrance that may alter the planarity and resonance of the amide bond, impacting its reactivity and intermolecular interactions.[1]

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions. The table below summarizes the key predicted and known properties.

Table 1: Summary of Physicochemical Properties of 2-chloro-N-ethylbenzamide and Related Analogs

PropertyValue (Predicted/Analog Data)Data Source/AnalogSignificance in Drug Development
Molecular Formula C₉H₁₀ClNON/AFundamental for mass-based calculations.
Molecular Weight 183.64 g/mol N/AEssential for molarity and dosage calculations.
CAS Number 36086-42-3N/AUnique chemical identifier.
Predicted LogP 2.665Cheméo (for 3-chloro-N-ethylbenzamide)[2]Indicates good lipophilicity, suggesting potential for membrane permeability.
Predicted Log(WS) -2.46 (mol/L)Cheméo (for 3-chloro-N-ethylbenzamide)[2]Suggests low aqueous solubility, a common challenge for formulation.
Predicted Boiling Point 643.15 K (370 °C)Cheméo (for 3-chloro-N-ethylbenzamide)[2]Indicates low volatility and high thermal stability.
Melting Point 142-144 °CSigma-Aldrich (for 2-Chlorobenzamide)Defines the solid-state properties and influences dissolution rate.
Predicted pKa (Amide) ~17 (in DMSO)Bordwell pKa Table (for Benzamide)[3]The amide proton is generally not acidic under physiological conditions.
Predicted pKa (Basic) ~ -1 to -2N/A (General for Amides)The carbonyl oxygen is a very weak base.

The Interplay of Physicochemical Properties in a Research Context

The utility of a compound like 2-chloro-N-ethylbenzamide in a drug development pipeline is heavily influenced by the interplay of its core properties. This relationship dictates the experimental path from initial synthesis to in vivo testing.

G cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages Sol Solubility Formulation Formulation Sol->Formulation Dictates dosage form (e.g., oral vs. IV) ADME ADME (Absorption, Distribution, Metabolism, Excretion) Sol->ADME Affects dissolution and absorption rate Lipo Lipophilicity (LogP) Lipo->ADME Governs membrane permeability Target Target Binding (Pharmacodynamics) Lipo->Target Affects entry into binding pocket pKa Ionization (pKa) pKa->ADME Influences absorption in pH gradients (gut) MW Molecular Weight MW->ADME Impacts diffusion and transport

Caption: Relationship between physicochemical properties and their impact on drug development.

Experimental Determination of Key Parameters

To move beyond predicted values, rigorous experimental determination is essential. The following section details standardized protocols for measuring critical physicochemical properties.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

The Shake-Flask method (OECD Guideline 107) is the gold-standard for LogP determination. It directly measures the partitioning of a solute between two immiscible phases, providing a definitive value for its lipophilicity.

Rationale: This method is chosen for its directness and accuracy. The mutual saturation of solvents accounts for their slight miscibility, and the 24-hour equilibration period ensures that a true thermodynamic equilibrium is reached. Centrifugation is critical to prevent the formation of emulsions, which would lead to inaccurate concentration measurements.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a sufficient quantity of 1-octanol and reagent-grade water. Saturate the 1-octanol with water and, separately, the water with 1-octanol by stirring them together for 24 hours, followed by a 1-hour separation.

  • Stock Solution: Prepare a stock solution of 2-chloro-N-ethylbenzamide in 1-octanol (e.g., 1 mg/mL).

  • Partitioning: In a series of glass centrifuge tubes (n=3), combine 5 mL of the pre-saturated 1-octanol stock solution with 5 mL of pre-saturated water.

  • Equilibration: Seal the tubes and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure complete equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 2000 x g) for 15 minutes to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and the octanol phase.

  • Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

G A 1. Prepare & Mutually Saturate Octanol and Water B 2. Create Stock Solution in Saturated Octanol A->B C 3. Combine Octanol & Water Phases in Triplicate B->C D 4. Shake for 24h to Reach Equilibrium C->D E 5. Centrifuge to Separate Phases D->E F 6. Sample Both Phases E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate LogP G->H

Caption: Experimental workflow for LogP determination using the Shake-Flask method.

Protocol: Determination of Aqueous Solubility

A compound's solubility dictates its dissolution rate and bioavailability. Benzamide and its derivatives are often poorly soluble in water, making accurate measurement critical for formulation.[4][5]

Rationale: The equilibrium shake-flask method is employed to determine the thermodynamic solubility. Using a buffer (pH 7.4) is crucial as it mimics physiological conditions and accounts for any potential ionization of the compound, although for a neutral amide, this effect is minimal. Filtration through a low-binding filter (e.g., PVDF) is necessary to remove undissolved solid particles that would falsely elevate the measured concentration.

Step-by-Step Methodology:

  • Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation: Add an excess amount of solid 2-chloro-N-ethylbenzamide to several vials containing the PBS buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.

  • Phase Separation: Allow the vials to stand, permitting the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (low-protein binding, e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a calibrated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in units such as mg/mL or µM.

Protocol: Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and solid-state stability.

Rationale: The capillary method provides a sharp, reproducible melting range. A slow heating rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate measurement.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 2-chloro-N-ethylbenzamide sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting point as a range (T₁ - T₂). A narrow range (e.g., < 2°C) is indicative of high purity.

Synthesis Overview

2-chloro-N-ethylbenzamide can be synthesized via a standard amidation reaction. A common and effective method involves the reaction of 2-chlorobenzoyl chloride with ethylamine.[6]

Reaction Scheme:

2-Chlorobenzoyl Chloride + Ethylamine → 2-chloro-N-ethylbenzamide + HCl

Procedure:

  • Dissolve ethylamine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • The resulting mixture is then worked up through an aqueous wash to remove the amine hydrochloride salt and excess base, followed by drying of the organic layer, solvent evaporation, and purification of the product, typically by recrystallization or column chromatography.

Conclusion

The physicochemical properties of 2-chloro-N-ethylbenzamide, characterized by moderate lipophilicity and low predicted aqueous solubility, present both opportunities and challenges for its application in drug discovery and materials science. Its profile suggests that while it may possess good membrane permeability, formulation strategies will be critical to address its solubility limitations. The experimental protocols detailed in this guide provide a robust framework for researchers to validate predicted values and generate the reliable data necessary to advance their research and development efforts.

References

  • Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

  • SpectraBase. 2-Chloro-N-(2-phenoxy-ethyl)-benzamide. Available at: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

  • Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • NIST. N-(2-Chloroethyl)benzamide. In NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. 2-chloro-n-ethyl-n-phenylbenzamide (C15H14ClNO). Available at: [Link]

  • EPA. 2-Hydroxy-N-[2,2,2-trichloro-1-(octyloxy)ethyl]benzamide. CompTox Chemicals Dashboard. Available at: [Link]

  • SpectraBase. 2-Chloro-N-(2-phenoxy-ethyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Cheméo. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties. Available at: [Link]

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Available at: [Link]

  • PubChem. 2-chloro-N-methylbenzamide. Available at: [Link]

  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • ChemBK. Benzamide, N-ethyl-. Available at: [Link]

  • Molport. 2-chloro-4-methyl-N-[2-(methylamino)ethyl]benzamide. Available at: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Available at: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • Reddit. Looking for suggestions to dissolve benzamide derivatives. Available at: [Link]

  • UCLA Chemistry. Properties of Common Organic Solvents. Available at: [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Locking of Ortho-Chlorinated Benzamide Derivatives

Executive Summary: The "Ortho-Chloro" Effect In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for dopamine / antagonists (e.g., eticlopride, metoclopramide) and HDAC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Chloro" Effect

In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for dopamine


/

antagonists (e.g., eticlopride, metoclopramide) and HDAC inhibitors. However, the thermodynamic profile of these molecules is non-trivial. The introduction of a chlorine atom at the ortho position is not merely a lipophilic modification; it acts as a "molecular hinge" that fundamentally alters the thermodynamic landscape.

This guide details the physicochemical behavior of ortho-chlorinated benzamides, focusing on the competition between intramolecular hydrogen bonding (IMHB) and steric repulsion . We provide validated workflows for characterizing these rotational barriers and solid-state polymorphs, ensuring reproducible data for drug development pipelines.

Molecular Mechanics: The Thermodynamic Hinge

The thermodynamic stability of ortho-chlorobenzamides is governed by the rotational barrier around the


 bond. Unlike unsubstituted benzamides, which possess a relatively low rotational barrier allowing for planarity, the ortho-chloro derivative introduces a high-energy steric clash that forces the amide group out of the phenyl plane.
The Three-Center Interaction

The stability is dictated by two opposing forces in the syn and anti conformations:

  • Steric Repulsion (Destabilizing): The Van der Waals radius of Chlorine (1.75 Å) clashes with the carbonyl oxygen (1.52 Å) or the amide proton.

  • Intramolecular Hydrogen Bonding (Stabilizing): A non-classical

    
     hydrogen bond (often termed a 3-center H-bond) can stabilize specific twisted conformations.
    

Key Insight: The "locking" of this conformation reduces the entropic penalty upon binding to a protein target (e.g., the hydrophobic pocket of a GPCR). However, this creates a high risk of atropisomerism , where the rotational barrier (


) exceeds 20 kcal/mol, potentially leading to separable enantiomers that must be regulated as distinct drug substances.
Quantitative Energy Landscape

The following table summarizes the thermodynamic parameters typically observed in ortho-substituted benzamides compared to their unsubstituted counterparts.

ParameterUnsubstituted Benzamideo-Chloro Benzamideo-Methoxy BenzamideImpact on Stability
Rotational Barrier (

)
~12–14 kcal/mol18–22 kcal/mol 14–16 kcal/molHigh barrier prevents free rotation at RT; risk of atropisomerism.
Twist Angle (

)
~25° (Planar preference)~40–60° ~30–45°Non-planar conformation disrupts conjugation but fits hydrophobic pockets.
IMHB Interaction Weak (

)
Strong (

)
Strong (

)

acts as a weak acceptor but provides significant electrostatic stabilization.
Solvation Effect HighLow MediumOrtho-Cl shields the amide bond from hydrolysis (metabolic stability).

Visualization: Conformational Energy Landscape

The following diagram illustrates the Potential Energy Surface (PES) for the rotation of the amide bond relative to the phenyl ring. Note the distinct deep wells created by the ortho-chloro substitution compared to the shallow wells of the unsubstituted form.

EnergyLandscape cluster_0 Thermodynamic Drivers Planar Planar State (High Steric Clash) Transition Transition State (Rotational Barrier) Planar->Transition + Steric Energy Twisted Twisted Minimum (N-H...Cl IMHB) Transition->Twisted - Relaxation Sterics Steric Repulsion (Cl vs C=O) Sterics->Planar IMHB IMHB Stabilization (N-H...Cl) IMHB->Twisted

Caption: Potential Energy Surface (PES) showing the transition from the sterically hindered planar state to the thermodynamically stable twisted conformation stabilized by N-H...Cl interactions.

Experimental Protocols: Validating Stability

To rigorously determine the thermodynamic stability, one must assess both the solution-state rotational barrier and the solid-state lattice energy .

Solution State: Variable Temperature NMR (VT-NMR)

Objective: Determine the coalescence temperature (


) and calculate the free energy of activation (

) for the amide bond rotation.

Protocol:

  • Sample Prep: Dissolve 10 mg of the o-chlorobenzamide derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Tetrachloroethane-
    
    
    
    ). Note: Non-polar solvents are preferred to minimize competition with the intramolecular H-bond.
  • Acquisition:

    • Acquire a 1D

      
      H NMR spectrum at 298 K. Identify the distinct signals for the amide protons (
      
      
      
      and
      
      
      ) or ortho-protons if the rotation is slow.
    • Increase temperature in 10 K increments.

    • Near coalescence, reduce increments to 2 K.

  • Calculation: Use the Eyring equation at the coalescence temperature (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    is the chemical shift difference (Hz) at the slow-exchange limit.
Solid State: Polymorph Screening via DSC

Objective: Ortho-chlorinated benzamides are prone to conformational polymorphism (packing of twisted vs. planar forms).

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC) with Indium calibration.

  • Sample: 2–4 mg of dry powder in a Tzero aluminum pan (crimped, pinhole lid).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to melting point (

      
      ) + 20°C.
      
    • Critical Step: Look for small endotherms prior to the main melting peak. These indicate solid-solid transitions (polymorph conversion).

    • Validation: If a pre-melt event is observed, perform Hot-Stage Microscopy (HSM) to visualize the phase change.

Computational Validation Workflow

Experimental data must be corroborated by Density Functional Theory (DFT) to confirm that the observed stability is due to the ortho-Cl effect and not crystal packing artifacts.

Recommended Level of Theory: M06-2X / 6-311+G(d,p)

  • Why M06-2X? This Minnesota functional is parameterized for non-covalent interactions and accurately captures the dispersion forces critical for halogen bonding and aromatic stacking.

Workflow Diagram:

ComputationalWorkflow cluster_output Output Metrics Input Input Structure (X-ray or ChemDraw) ConfSearch Conformational Search (MMFF94 Force Field) Input->ConfSearch DFT_Opt Geometry Optimization (M06-2X/6-311+G*) ConfSearch->DFT_Opt Freq Frequency Calc (NIMAG=0 check) DFT_Opt->Freq Scan Relaxed PES Scan (Dihedral 0° to 180°) Freq->Scan Valid Minima Barrier Rotational Barrier (kcal/mol) Scan->Barrier NBO NBO Analysis (lp(O) -> sigma*(C-Cl)) Scan->NBO

Caption: Computational workflow for validating thermodynamic stability. M06-2X is essential for capturing the dispersion effects of the chlorine atom.

References

  • Rotational Barriers in Ortho-Substituted Amides

    • Title: Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides.[1]

    • Source: National Science Foundation (NSF) / Journal of Organic Chemistry.
    • URL:[Link]

  • DFT & NMR Studies of Benzamides

    • Title: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.
    • Source: Molecules (MDPI) / PMC.
    • URL:[Link]

  • Intramolecular Hydrogen Bonding

    • Title: Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a comput
    • Source: Journal of Physical Chemistry B / PubMed.
    • URL:[Link]

  • Solid-State Polymorphism

    • Title: Predicted relative stability of ortho-acetamidobenzamide polymorphs.[2]

    • Source: CrystEngComm / ResearchG
    • URL:[Link]

  • Benzamide Scaffold in Drug Design

    • Title: The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[3]

    • Source: BenchChem Technical Guides.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-chloro-N-ethylbenzamide

Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-ethylbenzamide, a representative N-substituted benzamide, through the reaction of 2-chlorobenzoyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-ethylbenzamide, a representative N-substituted benzamide, through the reaction of 2-chlorobenzoyl chloride with ethylamine. N-substituted benzamides are a critical class of compounds in medicinal chemistry and drug development, known for a wide range of pharmacological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification methods, and analytical characterization. The protocol emphasizes safety, reproducibility, and scientific integrity, supported by authoritative citations and practical insights to ensure successful implementation.

Scientific Foundation: The Nucleophilic Acyl Substitution Mechanism

The synthesis of 2-chloro-N-ethylbenzamide from 2-chlorobenzoyl chloride and ethylamine is a classic example of a nucleophilic acyl substitution reaction. This reaction proceeds via a well-established addition-elimination mechanism.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Causality Behind the Reaction:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacking the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[3][4] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it.[5]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is unstable and poised to collapse.

  • Elimination of the Leaving Group: The intermediate collapses by reforming the carbon-oxygen double bond. In this process, the most stable leaving group is expelled. The chloride ion (Cl⁻) is an excellent leaving group, far superior to the ethylamino group, and is therefore eliminated.[3][4]

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture, typically an excess of the ethylamine reactant or an added tertiary amine like triethylamine, removes the proton from the nitrogen atom.[3][4][6] This step is critical because any hydrogen chloride (HCl) formed would otherwise react with the starting ethylamine, rendering it non-nucleophilic and halting the reaction.[3][4]

This mechanistic understanding informs our choice of reagents, solvents, and the necessity of a base to drive the reaction to completion.

Experimental Protocol: Synthesis Workflow

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-chloro-N-ethylbenzamide.

Materials and Reagents
ReagentChemical FormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.011.75 g (10 mmol)Corrosive, lachrymator. Handle in a fume hood.[7]
Ethylamine (70% in H₂O)C₂H₅NH₂45.08~1.4 mL (22 mmol)Flammable, corrosive. Use excess to act as a base.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLVolatile solvent. Use in a well-ventilated fume hood.
Triethylamine (TEA)(C₂H₅)₃N101.193.0 mL (22 mmol)Alternative base if using ethylamine hydrochloride. Corrosive.[6]
1 M Hydrochloric Acid (HCl)HCl36.46~30 mLFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~30 mLFor aqueous workup.
Brine (Saturated NaCl solution)NaCl58.44~30 mLFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 gDrying agent.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • TLC plates (silica gel) and developing chamber

  • Analytical instruments (FT-IR, NMR, MS)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Ethylamine in DCM B Cool to 0°C (Ice Bath) A->B D Add Acyl Chloride Dropwise to Amine B->D C Prepare 2-Chlorobenzoyl Chloride in DCM C->D E Stir at RT for 2-3 hours D->E F Monitor via TLC E->F G Wash with 1M HCl F->G H Wash with Sat. NaHCO₃ G->H I Wash with Brine H->I J Dry Organic Layer (MgSO₄) & Filter I->J K Concentrate in vacuo J->K L Recrystallize Crude Product K->L M Dry Pure Crystals L->M N Characterize: NMR, FT-IR, MS M->N

Caption: Experimental workflow for the synthesis of 2-chloro-N-ethylbenzamide.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine solution (1.4 mL, ~22 mmol) and dichloromethane (30 mL). Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0°C.[5][6]

  • Addition of Acyl Chloride: In a separate vial, dissolve 2-chlorobenzoyl chloride (1.75 g, 10 mmol) in 20 mL of dichloromethane. Transfer this solution to a dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the stirred ethylamine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[5] A white precipitate (ethylammonium chloride) will form.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 2-chlorobenzoyl chloride spot indicates the reaction is complete.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (1 x 30 mL) to remove excess ethylamine and triethylamine.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 30 mL) to remove residual water.[5]

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white solid.

Purification: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[8]

  • Solvent Selection: A good solvent will dissolve the compound when hot but not when cold.[8] For 2-chloro-N-ethylbenzamide, a mixed solvent system like ethanol/water or a single solvent like ethyl acetate can be effective.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point), then add a drop or two of hot ethanol to redissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold ethanol/water.

    • Dry the crystals in a vacuum oven.

Product Characterization

The identity and purity of the final product must be confirmed using spectroscopic methods.

Analysis TechniqueExpected Result / Observation
Appearance White to off-white crystalline solid
Melting Point Literature values can be used for comparison if available.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch)[9][10]
¹H-NMR (CDCl₃, δ ppm) ~7.2-7.8 (m, 4H, Ar-H ), ~6.1 (br s, 1H, NH ), 3.45 (q, 2H, CH ₂CH₃), 1.25 (t, 3H, CH₂CH ₃)
¹³C-NMR (CDCl₃, δ ppm) ~167 (C=O), ~135-127 (Ar-C), ~35 (CH₂), ~15 (CH₃)
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 184.06

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Waste Disposal

Researcher safety is paramount. This synthesis involves hazardous materials and should only be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).

Reagent Hazards
ReagentGHS Hazard StatementsKey Precautions
2-Chlorobenzoyl chloride Causes severe skin burns and eye damage.[7]Wear gloves, lab coat, and chemical safety goggles/face shield.[11] Handle in a fume hood. Keep away from water/moisture.[12]
Ethylamine Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.Keep away from heat and ignition sources. Use in a well-ventilated area. Wear appropriate PPE.
Dichloromethane Suspected of causing cancer. Causes skin and eye irritation.Avoid inhalation and skin contact. Always handle in a fume hood.
Waste Disposal
  • Organic Waste: All organic filtrates and solvent washes should be collected in a designated halogenated organic waste container.

  • Aqueous Waste: The aqueous layers from the workup should be neutralized before being disposed of in the appropriate aqueous waste container.

  • Solid Waste: Used TLC plates and filter paper should be disposed of in the solid chemical waste container.

Consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of 2-chloro-N-ethylbenzamide. By grounding the experimental procedure in a firm understanding of the underlying nucleophilic acyl substitution mechanism, researchers can confidently execute this synthesis. The detailed steps for reaction, workup, purification, and characterization, combined with critical safety information, establish a self-validating system for producing and verifying the target compound, making this guide a valuable resource for professionals in chemical synthesis and drug discovery.

References

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Advanced Research and Reviews. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publisher. [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide. Wiley. [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • NIST. (n.d.). N-(2-Chloroethyl)benzamide. NIST WebBook. [Link]

  • PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. National Library of Medicine. [Link]

  • ResearchGate. (2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link] (Note: Original PDF link was not available, linking to a relevant university page.)

  • Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology. [Link]

  • Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. Wiley. [Link]

  • Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. [Link]

  • Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
  • Potaczek, P., et al. (n.d.). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. [Link]

  • Frankly Chemistry. (2016, May 30). Simply Mechanisms 7d. Nucleophilic Addition Elimination (Ethanoyl Chloride & Ethylamine). YouTube. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2-ethyl-6-methylphenyl)benzamide (C16H16ClNO). [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-chloro-N-ethylbenzamide via the Schotten-Baumann Reaction

Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-N-ethylbenzamide, a substituted amide of significant interest in chemical and pharmaceutical research. The protocol leverages the Schott...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-N-ethylbenzamide, a substituted amide of significant interest in chemical and pharmaceutical research. The protocol leverages the Schotten-Baumann reaction, a robust and versatile method for acylating amines.[1] This application note details the underlying reaction mechanism, provides a meticulously validated step-by-step laboratory protocol, offers insights into reaction optimization, and includes a troubleshooting guide for common experimental challenges. The intended audience includes researchers, medicinal chemists, and process development professionals who require a reliable and well-understood method for synthesizing N-alkyl benzamides.

Introduction: The Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in the 1880s, is a cornerstone of organic synthesis for the formation of amides from amines and acyl chlorides.[2] It is also widely used for synthesizing esters from alcohols. The reaction's enduring utility stems from its operational simplicity and broad applicability.

The "Schotten-Baumann conditions" typically refer to a biphasic system, consisting of an organic solvent and water.[3] A key feature is the presence of an aqueous base, such as sodium hydroxide, which serves a dual purpose: it neutralizes the hydrochloric acid (HCl) generated as a byproduct and maintains the amine nucleophile in its free, unprotonated state.[4] This neutralization is critical as it drives the reaction equilibrium towards the product and prevents the deactivation of the starting amine.[2][4] This method is employed in numerous synthetic applications, from the creation of peptide bonds to the synthesis of polymers and pharmaceuticals.[5]

This guide focuses on the specific application of this reaction to synthesize 2-chloro-N-ethylbenzamide from 2-chlorobenzoyl chloride and ethylamine, demonstrating a practical and efficient implementation of this classic transformation.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing conditions and troubleshooting potential issues. The process can be broken down into three primary steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine acting as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[6] This step results in the formation of a transient tetrahedral intermediate.[7][8]

  • Intermediate Collapse & Leaving Group Expulsion: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[6][7]

  • Deprotonation and Neutralization: The resulting product is a protonated amide. The base (hydroxide ion) present in the aqueous phase abstracts the acidic proton from the nitrogen atom, yielding the final, neutral 2-chloro-N-ethylbenzamide. Simultaneously, the base neutralizes the HCl formed from the expelled chloride and the abstracted proton, producing sodium chloride and water.[2][9]

Caption: Mechanism of the Schotten-Baumann reaction for 2-chloro-N-ethylbenzamide.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of approximately 0.05 mol. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role & Safety
2-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.018.75 g (6.2 mL)50Electrophile. Corrosive, causes burns. Handle with care.
Ethylamine (70% in H₂O)C₂H₅NH₂45.08~4.1 g (5.7 mL)60Nucleophile. Flammable, corrosive. Keep cool.
Sodium HydroxideNaOH40.002.4 g60Base. Corrosive. Dissolving is highly exothermic.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Organic Solvent. Volatile, suspected carcinogen.
Hydrochloric Acid (1 M)HCl36.46~20 mL-Workup. Corrosive.
Saturated NaHCO₃ Sol.NaHCO₃84.01~20 mL-Workup.
Brine (Saturated NaCl)NaCl58.44~20 mL-Workup.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent.
Step-by-Step Procedure
  • Amine & Base Preparation: In a 250 mL Erlenmeyer flask or beaker, dissolve 2.4 g of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature. Once cool, add 5.7 mL of 70% aqueous ethylamine solution. Transfer this mixture to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: Place the round-bottom flask in an ice-water bath and begin vigorous stirring.

  • Acyl Chloride Addition: In a separate, dry 50 mL beaker, measure 6.2 mL of 2-chlorobenzoyl chloride. Add 50 mL of dichloromethane (DCM) to the acyl chloride. Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the 2-chlorobenzoyl chloride solution from the dropping funnel to the rapidly stirred amine solution dropwise over 20-30 minutes. The choice to add the acyl chloride slowly is to control the exothermic nature of the reaction. A white precipitate (the product) should form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[10]

  • Workup - Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Separate the lower organic (DCM) layer from the upper aqueous layer.

  • Workup - Washing:

    • Return the organic layer to the separatory funnel. Wash sequentially with 20 mL of 1 M HCl (to remove excess ethylamine), 20 mL of saturated NaHCO₃ solution (to remove any unreacted acyl chloride), and finally with 20 mL of brine (to remove residual water).

    • After each wash, gently shake the funnel, vent frequently, and allow the layers to separate before draining the lower organic layer.

  • Drying and Concentration: Transfer the washed organic layer to a clean Erlenmeyer flask and add ~5 g of anhydrous magnesium sulfate (MgSO₄). Swirl the flask for 5-10 minutes. Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. A common solvent system for benzamides is ethanol/water or ethyl acetate/hexanes.[10][11] Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Characterization: Dry the white crystalline product under vacuum and determine the yield and melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Optimization and Key Parameters

The yield and purity of 2-chloro-N-ethylbenzamide can be influenced by several factors. The following table summarizes key parameters and their expected impact.

ParameterOptionsRationale & Expected Outcome
Base NaOH, Pyridine, TriethylamineNaOH is inexpensive and effective for neutralizing HCl.[2] Pyridine can act as a nucleophilic catalyst, potentially increasing the reaction rate, but is more difficult to remove during workup.[2][12] Triethylamine is an organic base used in non-aqueous conditions.
Solvent Dichloromethane, Diethyl Ether, THFA water-immiscible organic solvent is required for the biphasic system.[3] DCM is excellent for dissolving both reactants and the product. THF is water-miscible and would result in a single-phase reaction, which can sometimes be advantageous but complicates the workup.
Temperature 0 °C to Room Temp.The acylation is exothermic. Starting at 0 °C helps control the reaction rate, prevents side reactions, and minimizes the hydrolysis of the acid chloride.[13] Allowing the reaction to proceed to room temperature ensures completion.
Stoichiometry Amine:Acyl Chloride RatioA slight excess of the amine (e.g., 1.1-1.2 equivalents) is often used to ensure all the more valuable acyl chloride is consumed. The base should be at least stoichiometric to the acyl chloride to neutralize the HCl byproduct.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride.1. Ensure the acyl chloride is fresh and was handled under dry conditions. Add it to the biphasic mixture quickly after dissolving. Continuous flow reactors can also suppress hydrolysis.[14]
2. Amine was protonated.2. Ensure sufficient base was added and that the pH of the aqueous layer remains basic throughout the reaction.
3. Incomplete reaction.3. Increase the reaction time or allow it to stir overnight at room temperature.[10] Monitor progress using Thin Layer Chromatography (TLC).
Product is an Oil or Fails to Crystallize 1. Presence of impurities.1. Ensure the workup steps were performed correctly to remove starting materials. Attempt purification via column chromatography.
2. Incorrect recrystallization solvent.2. Experiment with different solvent systems (e.g., isopropanol/water, toluene). Try inducing crystallization by scratching the flask or adding a seed crystal.[11]
Broad Melting Point 1. Impure product.1. Re-crystallize the product. If purity does not improve, consider column chromatography as a purification method.

Experimental Workflow Visualization

Workflow_Diagram A 1. Prepare Amine & Base Solution B 2. Setup Reaction at 0°C A->B C 3. Prepare & Add Acyl Chloride Solution B->C D 4. React at Room Temperature C->D E 5. Workup: Phase Separation & Washing D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify by Recrystallization G->H I 9. Dry & Characterize Final Product H->I

Caption: Overall experimental workflow for the synthesis of 2-chloro-N-ethylbenzamide.

Conclusion

The Schotten-Baumann reaction provides a highly effective and scalable method for the synthesis of 2-chloro-N-ethylbenzamide. By carefully controlling the reaction temperature, stoichiometry, and performing a thorough aqueous workup, the target compound can be obtained in good yield and high purity. This protocol serves as a reliable foundation for researchers requiring access to this and similar N-alkyl benzamide structures.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • WikiMili. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • ScienceDirect. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • University of Cambridge. Reaction Chemistry & Engineering. [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

Sources

Method

Application Note: Green Chemistry Approaches for Synthesizing Halogenated Benzamides

Executive Summary & Scientific Rationale Halogenated benzamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), anti-emetics (Itopride), and PA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Halogenated benzamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), anti-emetics (Itopride), and PARP inhibitors. The halogen substituents (Cl, Br, I, F) modulate lipophilicity, metabolic stability, and ligand-target binding affinity [1].

Traditional synthesis relies on the Schotten-Baumann reaction or thionyl chloride activation, which suffer from poor atom economy, toxic chlorinated solvents (DCM, chloroform), and the generation of hazardous acidic waste.

This Application Note details three field-validated, green chemistry protocols for synthesizing halogenated benzamides. These methods prioritize Atom Economy , Benign Solvents (Water) , and Energy Efficiency , complying with the 12 Principles of Green Chemistry while maintaining high yields (>85%) essential for drug development.

Comparative Analysis of Green Methodologies

The following table summarizes the three approaches detailed in this guide, allowing researchers to select the optimal method based on substrate sensitivity and available equipment.

FeatureMethod A: Aqueous Micellar Method B: Mechanochemistry Method C: Boric Acid Catalysis
Primary Principle Surfactant-mediated "Loose Water"Kinetic Energy / Solvent-FreeAtom Economy / Catalysis
Solvent System Water (2 wt % TPGS-750-M)None (or minimal liquid assist)TAME or Solvent-Free Melt
Reaction Temp Room Temperature (20–25 °C)Ambient (via friction heat)Reflux / High Temp (>80 °C)
Coupling Agent DPDTC or Acid ChlorideCDI or Direct ActivationBoric/Boronic Acid (Catalyst)
E-Factor Low (Recyclable water)Very Low (Zero solvent waste)Low (Water is only byproduct)
Best For Thermally sensitive substratesInsoluble substrates / ScalabilityRobust, stable substrates

Method A: Aqueous Micellar Catalysis (TPGS-750-M)[3]

Theory: This method utilizes TPGS-750-M , a designer surfactant composed of Vitamin E succinate, PEG-750, and monomethyl ether. In water, it forms nanomicelles with a lipophilic core. Organic substrates (halogenated benzoic acids and amines) migrate into these lipophilic cores, creating high local concentrations that drive reaction kinetics at room temperature without organic co-solvents [2].

Mechanism Visualization:

MicellarMechanism cluster_0 Aqueous Phase cluster_1 Lipophilic Core (Reaction Zone) Node1 TPGS-750-M Monomers Node2 Nanomicelle Formation Node1->Node2 CMC Reached Node3 Substrate Encapsulation Node2->Node3 Hydrophobic Effect Node4 Amide Bond Formation Node3->Node4 High Local Conc. Node5 Halogenated Benzamide Node4->Node5 Product Ejection

Figure 1: Mechanism of surfactant-mediated reaction within the lipophilic core of TPGS-750-M micelles.

Protocol: One-Pot Activation with DPDTC

Materials:

  • Halogenated Benzoic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Di(2-pyridyl) thionocarbonate (DPDTC) (1.1 equiv)

  • 2 wt % TPGS-750-M in degassed water.

Step-by-Step Workflow:

  • Surfactant Prep: Dissolve TPGS-750-M in water to create a 2 wt % clear solution.

  • Activation: To a reaction flask, add the halogenated benzoic acid (e.g., 4-chlorobenzoic acid) and DPDTC. Add the aqueous surfactant solution (concentration: 0.5 M relative to substrate).

  • Stirring: Stir vigorously at room temperature for 20 minutes. The mixture effectively generates the thioester intermediate in situ.

  • Amine Addition: Add the amine (e.g., benzylamine) and 1.0 equiv of 2,6-lutidine (base).

  • Reaction: Stir for 2–4 hours at ambient temperature. Monitor via TLC (EtOAc/Hexane).

  • Workup: Extract the product with a minimal amount of EtOAc (recyclable). The aqueous TPGS-750-M layer can be reused up to 3 times without loss of efficacy.

  • Purification: Evaporate EtOAc. Recrystallize from Ethanol/Water if necessary.

Critical Note: The halogen substituent (Cl, Br) on the aromatic ring generally enhances the electrophilicity of the carbonyl, often accelerating Step 3 compared to non-halogenated analogs.

Method B: Mechanochemical Synthesis (Ball Milling)

Theory: Mechanochemistry utilizes mechanical energy (shear and impact forces) to induce chemical reactions.[1] This "Solvent-Free" approach is ideal for halogenated benzamides that have poor solubility in standard solvents. It represents the highest tier of waste reduction (E-factor approaches zero) [3].

Protocol: Direct Amidation via Activation

Equipment:

  • Planetary Ball Mill (e.g., Retsch PM 100)

  • Stainless steel jar (10 mL) and balls (10 mm).[2]

Materials:

  • Halogenated Benzoic Acid (1.0 mmol)

  • Amine (1.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) OR EDC·HCl (for milder activation)

Step-by-Step Workflow:

  • Loading: Charge the milling jar with the benzoic acid and CDI.

  • Activation Cycle: Mill at 25 Hz for 10 minutes. This forms the acyl-imidazole intermediate. Caution: CO2 gas is released; open jar carefully in a fume hood to vent.

  • Amine Addition: Add the amine substrate to the jar.

  • Reaction Cycle: Mill at 30 Hz for 30–60 minutes.

  • Recovery: Scrape the solid material from the jar.

  • Purification: Wash the solid with water (to remove imidazole/urea byproducts) and 1M HCl (to remove unreacted amine). Filter and dry the remaining solid, which is typically the pure halogenated benzamide.

Self-Validation:

  • Visual Check: The reaction usually transitions from a crystalline mix to an amorphous powder or paste.

  • Yield Check: If yield is <80%, increase milling frequency to 35 Hz or add a "Liquid Assist" (LAG) of 50 µL Ethanol.

Method C: Boric Acid Catalyzed Transamidation

Theory: Boron-based catalysts (Boric acid or 2-halophenylboronic acids) activate carboxylic acids by forming a mixed acyloxyborate intermediate. This method is highly atom-economical as it generates only water as a byproduct, avoiding the atom-waste of coupling reagents like EDC or CDI [4].

Catalytic Cycle Visualization:

BoronCatalysis Node1 Boric Acid / Boronic Acid (Catalyst) Node3 Acyloxyborate Intermediate Node1->Node3 + Node2 - H2O Node2 Halogenated Benzoic Acid Node5 Tetrahedral Intermediate Node3->Node5 + Node4 Node4 Amine Attack Node5->Node1 Regeneration Node6 Halogenated Benzamide Node5->Node6 Collapse Node7 Water (Byproduct) Node5->Node7

Figure 2: Catalytic cycle of Boric Acid mediated amidation. Note the regeneration of the catalyst and water as the sole byproduct.

Protocol: Catalytic Reflux

Materials:

  • Halogenated Benzoic Acid (1.0 equiv)

  • Amine (1.0 equiv)

  • Catalyst: Boric Acid (10 mol%) or 2-Chlorophenylboronic acid (5 mol%)

  • Solvent: Toluene or Xylene (for Dean-Stark water removal) OR solvent-free if substrates are liquid/meltable.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add acid, amine, catalyst, and solvent (if using).

  • Reflux: Heat to reflux (110–140 °C). The azeotropic removal of water drives the equilibrium toward the amide.

  • Monitoring: Continue until water collection ceases (typically 12–24 hours).

  • Workup: Cool to room temperature. If a solvent was used, wash with saturated NaHCO3 (removes unreacted acid) and brine.

  • Isolation: Evaporate solvent to obtain the product.

Expert Insight: For halogenated substrates, 2-Chlorophenylboronic acid is often superior to simple boric acid due to electronic tuning that stabilizes the acyloxyborate intermediate [5].

References

  • Xu, K. et al. (2021). Halogenated Drugs Approved by FDA in 2021: Syntheses and Pharmaceutical Use. National Institutes of Health. Link

  • Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Link

  • Colacino, E. et al. (2021). Mechanochemical Synthesis of Primary Amides. Journal of Organic Chemistry. Link

  • Sheppard, T. D. et al. (2024). Borate-catalysed direct amidation reactions of coordinating substrates. ChemRxiv. Link

  • Marcelli, T. (2019). Mechanistic insights into boron-catalysed direct amidation reactions. National Institutes of Health. Link

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Involving 2-Chloro-N-ethylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Leveraging Solid-Phase Synthesis for Benzamide Library Generation Solid-phase organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging Solid-Phase Synthesis for Benzamide Library Generation

Solid-phase organic synthesis (SPOS) has revolutionized the field of drug discovery by enabling the rapid and efficient generation of large, diverse libraries of small molecules for high-throughput screening.[1][2][3] This methodology, pioneered by Bruce Merrifield for peptide synthesis, utilizes an insoluble polymer support to which substrates are covalently anchored, allowing for the use of excess reagents to drive reactions to completion and simplified purification through simple filtration and washing.[4][5][6] The 2-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This document provides detailed protocols and expert insights for the solid-phase synthesis of a library based on a 2-chloro-N-alkylbenzamide core, using 2-chloro-N-ethylbenzamide as a representative example.

The protocols outlined herein are designed to be robust and adaptable, providing a foundational framework for the generation of diverse benzamide libraries. We will delve into the rationale behind the choice of resin, linker, and reaction conditions, ensuring a deep understanding of the underlying chemical principles.

I. Strategic Approach to the Solid-Phase Synthesis of a 2-Chloro-N-Alkylbenzamide Library

The solid-phase synthesis of a 2-chloro-N-alkylbenzamide library can be approached in a modular fashion, allowing for the introduction of diversity at multiple points in the synthetic sequence. The general strategy involves the immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the target scaffold, and finally, cleavage from the resin to yield the purified product.

Our proposed synthetic strategy is a "traceless" synthesis, where the point of attachment to the resin does not leave a functional group handle in the final product. We will utilize a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the cleavage of the product under mild conditions, preserving acid-sensitive functionalities in the target molecule.[4][8]

The overall workflow for the synthesis is depicted in the following diagram:

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swelling Swell Resin in DCM Resin->Swelling Loading Load Fmoc-protected Amino Acid Swelling->Loading Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Loading->Fmoc_Deprotection Acylation Acylation with 2-Chlorobenzoyl Chloride Fmoc_Deprotection->Acylation Alkylation N-Alkylation (e.g., with Ethyl Iodide) Acylation->Alkylation Cleavage Cleavage from Resin (TFA/DCM) Alkylation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of a 2-chloro-N-alkylbenzamide library.

II. Detailed Experimental Protocols

A. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBRecommended: Iris Biotech GmbHLoading capacity typically 1.0-2.0 mmol/g.
Dichloromethane (DCM)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide synthesis gradeThermo Fisher ScientificEnsure it is amine-free.
PiperidineReagent gradeAcros Organics
Fmoc-amino acidsStandard protecting groupsIris Biotech GmbHChoose based on desired diversity.
2-Chlorobenzoyl chloride98%Sigma-Aldrich
Diisopropylethylamine (DIPEA)Reagent gradeSigma-Aldrich
Alkylating agents (e.g., Ethyl iodide)Reagent gradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-AldrichCaution: Highly corrosive.
Triisopropylsilane (TIS)Reagent gradeSigma-AldrichScavenger for cleavage.
B. Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of an Fmoc-protected amino acid to the 2-chlorotrityl chloride resin. The choice of amino acid will determine the diversity at the R-group of the final product.

Rationale: The 2-chlorotrityl linker forms a highly acid-labile ester bond with the carboxylic acid of the first building block.[5][8] The use of DIPEA as a non-nucleophilic base is crucial to facilitate the reaction without causing premature cleavage or side reactions.

Step-by-Step Procedure:

  • Resin Swelling: In a solid-phase synthesis vessel, add 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g loading). Swell the resin in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.[4]

  • Preparation of Loading Solution: In a separate flask, dissolve 3 equivalents of the desired Fmoc-protected amino acid (relative to the resin loading) in 10 mL of anhydrous DCM. Add 7.5 equivalents of DIPEA to the solution.[5]

  • Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours.

C. Protocol 2: Fmoc-Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid, exposing the primary amine for the subsequent acylation step.

Rationale: The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[5][9] This deprotection is a critical step and its completion should be monitored.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in 10 mL of DMF for 20 minutes.

  • Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Monitoring: The completion of the deprotection can be monitored by taking a small aliquot of the resin beads and performing a Kaiser test (ninhydrin test). A positive test (blue color) indicates the presence of a free primary amine.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

D. Protocol 3: Acylation with 2-Chlorobenzoyl Chloride

This protocol describes the formation of the benzamide bond by reacting the free amine on the resin with 2-chlorobenzoyl chloride.

Rationale: The acylation is a standard amide bond formation reaction. The use of a base like DIPEA is necessary to neutralize the HCl generated during the reaction.

Step-by-Step Procedure:

  • Resin Swelling: Swell the deprotected resin in 10 mL of anhydrous DCM for 20 minutes.

  • Acylation Solution: In a separate flask, dissolve 3 equivalents of 2-chlorobenzoyl chloride in 8 mL of anhydrous DCM. Add 3.5 equivalents of DIPEA.

  • Acylation Reaction: Drain the DCM from the resin and add the acylation solution. Agitate the mixture at room temperature for 4 hours.

  • Monitoring: The completion of the reaction can be monitored using a Kaiser test. A negative test (yellow/colorless) indicates that all primary amines have been acylated.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

E. Protocol 4: N-Alkylation to Introduce the Ethyl Group

This step introduces the ethyl group onto the amide nitrogen. This step can be diversified by using different alkylating agents.

Rationale: N-alkylation of amides can be challenging. This protocol uses a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophile (ethyl iodide). Anhydrous conditions are critical for the success of this step.

Step-by-Step Procedure:

  • Drying: Ensure the resin is completely dry by washing with anhydrous THF (3 x 10 mL) and drying under a stream of nitrogen.

  • Deprotonation: Suspend the resin in 10 mL of anhydrous THF. Add 5 equivalents of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Agitate the mixture at room temperature for 1 hour.

  • Alkylation: Add 5 equivalents of ethyl iodide to the reaction mixture. Agitate at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 1 mL of methanol.

  • Washing: Wash the resin sequentially with THF (3 x 10 mL), water (2 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

alkylation_pathway Resin_Amide Resin-Linker-R-NH-CO-Ph(2-Cl) Deprotonated Resin-Linker-R-N(-)-CO-Ph(2-Cl) Resin_Amide->Deprotonated + Strong Base (e.g., NaH) Alkylated Resin-Linker-R-N(Et)-CO-Ph(2-Cl) Deprotonated->Alkylated + Ethyl Iodide

Figure 2: N-Alkylation reaction pathway on the solid support.

F. Protocol 5: Cleavage of the Final Product from the Resin

This final step releases the 2-chloro-N-ethylbenzamide derivative from the solid support.

Rationale: The 2-chlorotrityl linker is cleaved under mild acidic conditions, typically with a low concentration of TFA in DCM.[4][9] The use of a scavenger such as triisopropylsilane (TIS) is important to trap the reactive trityl cation that is released during cleavage, preventing side reactions with the product.

Step-by-Step Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) DCM:TIS:TFA. Caution: Prepare in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with an additional 5 mL of the cleavage cocktail and then with 5 mL of DCM. Combine all filtrates.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Characterization and Quality Control

The identity and purity of the final products should be confirmed using standard analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

IV. Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the solid-phase synthesis of 2-chloro-N-alkylbenzamide libraries. By understanding the rationale behind each step, researchers can adapt and modify these procedures to generate a wide array of derivatives for screening in drug discovery programs. The principles of solid-phase synthesis, including the use of appropriate resins, linkers, and reaction monitoring, are key to the successful implementation of these protocols.

V. References

  • Baxendale, I. R., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Topics in Current Chemistry, 291, 227-271. Available at: [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Available at: [Link]

  • Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Shaikh, S. M., et al. (2017). A Review on Combinatorial Chemistry. Asian Journal of Pharmaceutical Technology & Innovation, 5(24), 01-14. Available at: [Link]

  • Vo, C. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. CHIMIA International Journal for Chemistry, 68(4), 244-249. Available at: [Link]

  • Al-Obeidi, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-11. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 4(3), 363-374. Available at: [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 159-183. Available at: [Link]

  • Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Current Issues in Molecular Biology, 16, 1-14. Available at: [Link]

  • A free informational resource provided by the National Center for Biotechnology Information. PubChem. Available at: [Link]

  • Desai, N. C., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873. Available at: [Link]

  • A database of chemical compounds and their associated biological assay data. PubChem. Available at: [Link]

  • Kumar, P. J., et al. (2012). An overview on Combinatorial Chemistry. Research Journal of Pharmaceutical Technology, 5(3), 291-298. Available at: [Link]

  • Rodriguez, E. B. (2001). Combinatorial chemistry: concepts, strategies and applications. Transactions of the National Academy of Science and Technology, 23(2), 215-238. Available at: [Link]

  • A free informational resource provided by the National Center for Biotechnology Information. PubChem. Available at: [Link]

  • da Silva, F. M., et al. (2010). Highlights in the solid-phase organic synthesis of natural products and analogues. Journal of the Brazilian Chemical Society, 21(5), 775-795. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS Determination of 2-Chloro-N-ethylbenzamide

Methodology for Biological Fluids and Pharmaceutical Formulations Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of 2-chloro-N-ethylbenzamide. W...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Biological Fluids and Pharmaceutical Formulations

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitation of 2-chloro-N-ethylbenzamide. While often analyzed as a pharmaceutical intermediate or impurity, its structural properties (secondary amide, halogenated aromatic ring) present specific challenges, including peak tailing due to hydrogen bonding and potential matrix interference. This guide presents two validated sample preparation workflows: Liquid-Liquid Extraction (LLE) for high-throughput formulation screening and Solid Phase Extraction (SPE) with optional silylation for trace analysis in biological fluids.[1]

Introduction & Chemical Context

2-chloro-N-ethylbenzamide is a secondary amide characterized by a 2-chlorophenyl group attached to an N-ethyl carboxamide moiety.[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 183.63 g/mol [1]

  • pKa: ~14-15 (Amide N-H), effectively neutral at physiological pH.[1]

  • LogP: ~2.1 (Moderate lipophilicity).[2]

Analytical Challenges
  • Amide Tailing: The secondary amide proton (-NH) can interact with active silanol sites in the GC liner and column, leading to peak tailing and reduced sensitivity.

  • Fragmentation Patterns: In Electron Impact (EI) ionization, benzamides typically undergo

    
    -cleavage, yielding a stable benzoyl cation. This fragmentation is useful for identification but requires careful selection of qualifier ions to distinguish from other chlorobenzamide analogs.
    

Instrumentation & Conditions

GC-MS Parameters

The following parameters are optimized for an Agilent 7890/5977 system but are transferable to Shimadzu (QP-Series) or Thermo (ISQ) platforms with minor adjustments.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase minimizes amide adsorption.[1]
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analytes.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source 230°C (EI Source)Standard temp to balance ionization efficiency and source cleanliness.
Oven Program
  • Initial: 60°C (hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 280°C (hold 3 min)

  • Total Run Time: ~19 minutes

MS Acquisition (SIM Mode)

For quantitative analysis, Selected Ion Monitoring (SIM) is required.

Ion (m/z)TypeIdentityOrigin/Mechanism
139.0 Quant2-Chlorobenzoyl cationBase peak;

-cleavage (Loss of -NHEt).[1]
141.0 Qual 1Isotope (

)
Confirms chlorine presence (Ratio ~3:1).
183.0 Qual 2Molecular Ion (

)
Confirms intact molecule.
111.0 Qual 3Chlorophenyl cationSecondary fragmentation (Loss of CO from m/z 139).

Sample Preparation Protocols

Workflow Logic

The choice of extraction depends on the matrix complexity and required sensitivity.

SamplePrep Start Start: Select Matrix Matrix_Bio Biological Fluid (Plasma/Urine) Start->Matrix_Bio Matrix_Pharma Pharma Formulation (Tablets/Liquids) Start->Matrix_Pharma Step_Protein Protein Precipitation (ACN 1:3) Matrix_Bio->Step_Protein Remove Proteins Decision_Conc Trace Analysis (< 50 ng/mL)? Matrix_Pharma->Decision_Conc Method_SPE Protocol B: Solid Phase Extraction (Polymeric RP) Step_Protein->Method_SPE Clean Extract Method_LLE Protocol A: Liquid-Liquid Extraction (Ethyl Acetate) Decision_Conc->Method_LLE No (High Conc) Decision_Conc->Method_SPE Yes (Trace) GCMS GC-MS Injection Method_LLE->GCMS Derivatization Optional Derivatization (BSTFA + 1% TMCS) Method_SPE->Derivatization Improve Peak Shape Derivatization->GCMS

Figure 1: Decision tree for selecting the appropriate sample preparation strategy based on matrix and sensitivity requirements.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Pharmaceutical formulations, water samples, or high-concentration urine screening.[1]

  • Sample Aliquot: Transfer 1.0 mL of sample into a 15 mL glass centrifuge tube.

  • pH Adjustment: Add 100 µL of 0.1 M NaOH.

    • Scientific Rationale: While the amide is neutral, slight basification (pH ~9) ensures any co-eluting acidic interferences are ionized and remain in the aqueous phase, improving selectivity.

  • Extraction: Add 3.0 mL of Ethyl Acetate . Cap and vortex vigorously for 2 minutes.

    • Note: Dichloromethane (DCM) is an alternative, but Ethyl Acetate is greener and provides excellent recovery for benzamides.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate (or BSTFA mix if derivatizing).

Protocol B: Solid Phase Extraction (SPE)

Best for: Plasma, blood, and trace analysis where matrix removal is critical.

Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB), 60 mg/3 mL.[1]

  • Pre-treatment: Dilute 1 mL plasma 1:1 with 1% Phosphoric Acid (

    
    ).
    
    • Scientific Rationale: Acidification disrupts protein binding and ensures the analyte is fully dissolved, while the polymeric sorbent retains the neutral amide via hydrophobic interactions.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading: Load pre-treated sample at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 3 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 3 mL Hexane (Optional: Removes high-lipid interferences).[1]

  • Elution: Elute with 2 x 1.5 mL Methanol .

  • Dry Down: Evaporate eluate to dryness under nitrogen.

Optional: Derivatization (Silylation)

Direct injection of secondary amides is possible, but silylation replaces the active proton with a trimethylsilyl (TMS) group, eliminating tailing and improving the limit of detection (LOD).

  • Reagent: Mix BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).[1][3]

  • Reaction: Add 50 µL of reagent to the dried extract. Add 50 µL of anhydrous pyridine or ethyl acetate.

  • Incubation: Cap and heat at 70°C for 30 minutes .

    • Critical Step: Secondary amides are sterically hindered and less reactive than alcohols. Heat is mandatory to drive the reaction to completion [1].

  • Analysis: Inject the reaction mixture directly.

    • Mass Shift: The molecular ion will shift from 183 to 255 (183 + 72).

Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, every batch must meet these criteria:

  • Internal Standard (IS) Recovery: Spike samples with a structural analog (e.g., 2-chloro-N-propylbenzamide or deuterated benzamide).[1] Recovery must be within 80-120% .[1]

  • Ion Ratio Stability: The ratio of m/z 139 to m/z 141 must be 3:1 (±20%) . A deviation indicates interference from a non-chlorinated co-elutant.

  • Linearity: Calibration curve (10 – 1000 ng/mL) must yield

    
    .
    
  • Blank Check: A solvent blank injected immediately after the highest standard must show < 1% carryover, confirming the splitless purge time is sufficient.

References

  • Little, J. L. (1999). Derivatization of Amides for Gas Chromatography. Journal of Chromatography A.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 3535A: Solid-Phase Extraction (SPE). [Link][1]

  • PubChem Database. 2-Chloro-N-ethylbenzamide Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 2-chloro-N-ethylbenzamide synthesis

Technical Support Center: Synthesis of 2-chloro-N-ethylbenzamide A Guide to Optimizing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals. The synthesis of 2-chloro-N-ethylbenzamide, a k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-ethylbenzamide

A Guide to Optimizing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals.

The synthesis of 2-chloro-N-ethylbenzamide, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved through the Schotten-Baumann reaction. This involves the acylation of ethylamine with 2-chlorobenzoyl chloride. While the reaction is robust, its success is highly dependent on careful control of the reaction parameters, with temperature being one of the most critical factors influencing both yield and purity. This guide provides in-depth technical support for optimizing the reaction temperature for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-chloro-N-ethylbenzamide?

A1: For the Schotten-Baumann synthesis of 2-chloro-N-ethylbenzamide, the optimal temperature range is typically between 0°C and 5°C , especially during the addition of 2-chlorobenzoyl chloride.[1] The reaction between an acyl chloride and an amine is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts.[1] Once the addition of the acyl chloride is complete, the reaction can often be allowed to slowly warm to room temperature to ensure completion.

Q2: What are the consequences of running the reaction at a higher temperature (e.g., room temperature or above)?

A2: Running the reaction at elevated temperatures can lead to several undesirable outcomes:

  • Increased Hydrolysis of 2-chlorobenzoyl chloride: The primary side reaction is the hydrolysis of the acyl chloride to the unreactive 2-chlorobenzoic acid. This reaction is accelerated at higher temperatures, especially in the presence of aqueous base, which can significantly reduce the yield of the desired amide.[1][2]

  • Formation of Side Products: Higher temperatures can promote the formation of other impurities. While specific high-temperature byproducts for this reaction are not extensively documented in readily available literature, general principles of organic chemistry suggest that at elevated temperatures, side reactions such as diacylation (though less likely with a primary amine under controlled conditions) and other decomposition pathways may occur.[3]

  • Decreased Purity: The formation of these byproducts will contaminate the final product, making purification more challenging and potentially lowering the overall isolated yield of high-purity 2-chloro-N-ethylbenzamide.

  • Safety Concerns: The reaction is exothermic, and at higher initial temperatures, the reaction rate can become difficult to control, leading to a rapid increase in temperature and pressure, which can be a safety hazard.[1]

Q3: Is it beneficial to run the reaction at very low temperatures (e.g., below 0°C)?

A3: While maintaining a low temperature is important, running the reaction at excessively low temperatures (e.g., below -10°C) may significantly slow down the reaction rate. This could lead to an incomplete reaction within a practical timeframe. The optimal approach is to find a balance where the reaction proceeds at a controlled and efficient rate while minimizing side reactions. The 0-5°C range generally provides this balance.

Q4: How does the choice of base influence the optimal reaction temperature?

A4: The choice of base is critical. An aqueous base like sodium hydroxide is commonly used in the Schotten-Baumann reaction.[4][5] In this two-phase system, the reaction occurs at the interface or in the organic phase, and vigorous stirring is essential. The temperature control (0-5°C) is crucial to minimize the hydrolysis of 2-chlorobenzoyl chloride by the aqueous base.[1] If an organic base like triethylamine or pyridine is used in an anhydrous organic solvent, the risk of hydrolysis is reduced. However, the reaction is still exothermic, and maintaining a low temperature during the addition of the acyl chloride is still recommended to ensure controlled reaction progression and prevent other potential side reactions.

Q5: My reaction mixture turned dark at a higher temperature. What does this indicate?

A5: A dark coloration of the reaction mixture, especially at elevated temperatures, often suggests the decomposition of starting materials or the product, or the occurrence of side reactions promoted by impurities.[3] Maintaining a lower reaction temperature is the primary way to avoid this. If darkening occurs, the purity of the final product should be carefully assessed, and purification methods like recrystallization with activated charcoal may be necessary.[3]

Troubleshooting Guide

Issue Possible Cause Related to Temperature Troubleshooting Steps
Low Yield of 2-chloro-N-ethylbenzamide Reaction temperature was too high, leading to significant hydrolysis of 2-chlorobenzoyl chloride.1. Ensure the reaction is cooled to 0-5°C in an ice bath before and during the dropwise addition of 2-chlorobenzoyl chloride.[1]2. Maintain vigorous stirring to promote the reaction between the amine and the acyl chloride over the competing hydrolysis reaction.3. Add the 2-chlorobenzoyl chloride solution slowly to prevent a sudden increase in temperature.[1]
Reaction temperature was too low, resulting in an incomplete reaction.1. After the addition of 2-chlorobenzoyl chloride at 0-5°C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.2. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is Impure (Multiple Spots on TLC) Reaction temperature was not adequately controlled, leading to the formation of byproducts.1. Strictly maintain the temperature at 0-5°C during the addition of the acyl chloride.2. Ensure the purity of the starting materials, as impurities can lead to side reactions, especially at higher temperatures.3. During the workup, wash the organic layer with a dilute acid solution to remove any unreacted ethylamine and with a dilute base solution (e.g., sodium bicarbonate) to remove any 2-chlorobenzoic acid formed from hydrolysis.[1]
Reaction is Uncontrollably Exothermic Initial reaction temperature was too high, or the acyl chloride was added too quickly.1. Always start the reaction at a low temperature (0-5°C).[1]2. Use a sufficient volume of solvent to help dissipate the heat generated.3. Add the 2-chlorobenzoyl chloride dropwise using an addition funnel to control the rate of reaction and heat generation.[1]

Data Presentation

The following table provides illustrative data on how the reaction temperature can impact the yield and purity of N-substituted benzamides, based on general trends observed in similar acylation reactions. Note that these are representative values and actual results may vary depending on the specific reaction conditions.

Reaction Temperature (°C)Expected Crude Yield (%)Expected Product Purity (%)Primary Side Product
0 - 585 - 95> 95Minimal
20 - 25 (Room Temp.)70 - 8585 - 952-Chlorobenzoic acid
> 40< 70< 852-Chlorobenzoic acid, other degradation products

Experimental Protocols

Protocol for Optimizing Reaction Temperature

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of 2-chloro-N-ethylbenzamide.

Materials:

  • 2-chlorobenzoyl chloride

  • Ethylamine (e.g., 70% solution in water or as a solution in a suitable organic solvent)

  • Sodium hydroxide (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethylamine (1.0 equivalent) in the chosen solvent (e.g., a mixture of water and dichloromethane for a biphasic system with NaOH, or just an organic solvent if using an organic base).

  • Temperature Control: Cool the flask in an ice bath to bring the internal temperature to the desired starting point (e.g., 0°C).

  • Preparation of Acyl Chloride Solution: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in the same organic solvent used in the reaction flask.

  • Controlled Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the cooled, vigorously stirred ethylamine solution over a period of 30-45 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain it within ±2°C of the target temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring at the set temperature for a predetermined time (e.g., 1 hour). Monitor the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • If a biphasic system was used, separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove 2-chlorobenzoic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by a suitable method (e.g., NMR, GC-MS) to determine the yield and purity.

  • Optimization: Repeat the experiment at different temperatures (e.g., -5°C, 5°C, 10°C, and room temperature) to identify the optimal condition that provides the best balance of yield and purity.

Mandatory Visualization

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 2-chloro-N-ethylbenzamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 2-Chlorobenzoyl Chloride S1 Nucleophilic Attack Int Int R1->Int R2 Ethylamine S3 Proton Transfer R2->S3 Reacts with HCl R2->Int P1 2-Chloro-N-ethylbenzamide P2 Chloride Ion P3 Protonated Ethylamine S1->Int Forms S2 Chloride Elimination S2->P1 Yields S2->P2 Releases S3->P3 Int->S2 Collapses

Caption: Nucleophilic acyl substitution mechanism for the synthesis of 2-chloro-N-ethylbenzamide.

Experimental Workflow for Temperature Optimization

A systematic workflow is essential for efficiently determining the optimal reaction temperature.

Experimental_Workflow start Start: Define Temperature Range (e.g., 0-25°C) setup Set up Reaction at Target Temperature start->setup addition Slowly Add 2-Chlorobenzoyl Chloride setup->addition monitor Monitor Reaction by TLC addition->monitor workup Perform Aqueous Workup monitor->workup analysis Analyze Yield and Purity (NMR, GC-MS) workup->analysis decision Optimal Conditions? analysis->decision end End: Protocol Optimized decision->end Yes adjust Adjust Temperature and Repeat decision->adjust No adjust->setup

Caption: Workflow for optimizing the reaction temperature.

References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • BenchChem. (2025).
  • Ghare, S. (2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem Technical Support.
  • De Angelis, S., Hone, C., Degennaro, L., Celestini, P., Luisi, R., & Kappe, C. O. (2018). Sequential α-lithiation and aerobic oxidation of an arylacetic acid-continuous-flow synthesis of cyclopentyl mandelic acid. Journal of Flow Chemistry, 8(3-4), 125-131.
  • Moselhy, G. M., & Pritchard, H. O. (1975). The thermochemistry of the chloro-benzoyl chlorides. The Journal of Chemical Thermodynamics, 7(10), 977-982.
  • Gowda, B. T., Kumar, B. H. A., & Fuess, H. (2000). Crystal structure of 2-chloro-N-(2-methylphenyl)benzamide.
  • Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5559-5562.
  • Rodrigues, C. A., et al. (2012). Synthesis and structural characterization of 2-chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Chloro-N-ethylbenzamide

Executive Summary 2-chloro-N-ethylbenzamide (CAS: 15202-62-7) presents a distinct solubility challenge in aqueous bioassays. While its calculated LogP (~2.1–2.[1]5) suggests only moderate lipophilicity, the ortho-chlorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-ethylbenzamide (CAS: 15202-62-7) presents a distinct solubility challenge in aqueous bioassays. While its calculated LogP (~2.1–2.[1]5) suggests only moderate lipophilicity, the ortho-chlorine substituent introduces steric bulk that twists the amide bond, disrupting planarity.[1] In high-dielectric aqueous buffers (PBS, TRIS), this hydrophobicity drives rapid aggregation ("crashing out"), often leading to false negatives (loss of potency) or false positives (non-specific aggregate inhibition).

This guide addresses the three most common failure modes: Shock Precipitation , Solvent Incompatibility , and Protein Binding Artifacts .

Part 1: Diagnostic Phase

Is your compound actually precipitating?

Before altering your buffer, confirm that the drop in assay signal is due to insolubility rather than degradation or evaporation.

Q: How can I detect micro-precipitation that isn't visible to the naked eye? A: Visual inspection is unreliable below 50 µM. Use Laser Nephelometry or Absorbance scanning.

MethodProtocolDetection Limit
Laser Nephelometry (Gold Standard)Measure forward light scatter (635 nm) in a 96-well plate. Insoluble particles scatter light, increasing the signal count.< 1 µM precipitate
Absorbance Shift (Alternative)Measure OD at 600–700 nm (where the compound does not absorb). An increase in baseline OD indicates turbidity.~10–50 µM precipitate
Centrifugation Test Spin assay samples at 3000 x g for 10 min. Measure supernatant concentration via HPLC/LC-MS. Loss of mass = precipitation.Quantitative

Technical Insight: If your IC50 curve flattens abruptly or shows a "bell shape" at high concentrations, you are likely observing the solubility limit , not the biological saturation.

Part 2: The "Intermediate Dilution" Protocol

The #1 Cause of Failure: Direct Spiking

Q: I add my 10 mM DMSO stock directly to the assay buffer, and it clouds up. Why? A: You are causing "Solvent Shock." When a hydrophobic solute in 100% DMSO hits 100% aqueous buffer, the local solvent environment changes faster than the molecule can disperse, forcing it to aggregate immediately.

The Fix: Serial Dilution in DMSO (The Step-Down Method) Never dilute a lipophilic stock directly into the aqueous phase. Maintain the compound in the organic phase as long as possible.

Optimized Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute 1:3 (Keep in DMSO) AssayPlate Assay Plate (Buffer + Enzyme/Cells) Stock->AssayPlate DIRECT SPIKE (Causes Shock Precip.) InterPlate->AssayPlate Transfer Small Vol (e.g., 0.5 µL into 50 µL) Readout Stable Readout (No Precipitate) AssayPlate->Readout Incubate

Figure 1: The "Intermediate Plate" method ensures the compound is already diluted before encountering the aqueous buffer, minimizing the kinetic shock of polarity change.

Protocol Steps:

  • Prepare Source Plate: Perform all serial dilutions (e.g., 1:3) in 100% DMSO in a polypropylene plate.

  • Prepare Assay Plate: Fill wells with aqueous buffer (e.g., 49.5 µL).

  • Transfer: Use a pin tool or acoustic dispenser (e.g., Echo) to transfer a minimal volume (e.g., 0.5 µL) from the Source Plate to the Assay Plate.

  • Result: Final DMSO is 1%, and the compound disperses rapidly without experiencing a local high-concentration shock.

Part 3: Buffer Composition & Additives

Stabilizing the Hydrophobic Moiety

Q: Even with proper dilution, the compound precipitates over time (2+ hours). What can I add? A: The 2-chloro-N-ethylbenzamide molecule requires a "chaperone" in the aqueous phase.

Recommended Additives
AdditiveRecommended Conc.Mechanism of ActionSuitability
BSA (Bovine Serum Albumin) 0.01% – 0.1% (w/v)Acts as a carrier protein, sequestering lipophilic molecules in hydrophobic pockets.Best Choice. Highly effective for benzamides.
Tween-20 0.005% – 0.01% (v/v)Non-ionic surfactant. Lowers surface tension, preventing aggregate nucleation.Good, but may affect cell membrane integrity in live-cell assays.
Cyclodextrin (HP-β-CD) 0.1% – 0.5% (w/v)Forms inclusion complexes, "hiding" the hydrophobic chlorobenzamide ring.Excellent for high concentrations (>100 µM).

Critical Warning: Do not exceed 0.1% BSA if you are running a protein-binding assay, as the compound may bind to the BSA instead of your target, shifting the IC50 (the "protein binding shift").

Part 4: Solvent Tolerance Limits

Balancing Solubility vs. Toxicity

Q: Can I just increase the DMSO concentration to 5%? A: Likely not. While 2-chloro-N-ethylbenzamide dissolves well in DMSO, high solvent levels interfere with biological systems.

  • Enzymatic Assays: Most enzymes lose activity >2% DMSO.

  • Cell-Based Assays: Toxicity often begins at >0.5% DMSO.

Validation Experiment: The DMSO Tolerance Test Before running your screen, run a "Mock Assay" with only DMSO (no compound) at 0.1%, 0.5%, 1.0%, and 2.0%.

  • Acceptance Criteria: Signal must remain within 90–110% of the buffer-only control.

Part 5: FAQs

Q: Does pH affect the solubility of 2-chloro-N-ethylbenzamide? A: Minimally. The amide bond is neutral at physiological pH (7.4). Unlike amines (which protonate) or acids (which deprotonate), this molecule's solubility is driven by lipophilicity , not ionization. Changing pH from 7.0 to 8.0 will likely not solve the issue.

Q: I see "crystals" in my 10 mM stock after freezing. Is it ruined? A: No. DMSO has a high freezing point (19°C). The "crystals" are likely frozen DMSO, not precipitated compound.

  • Fix: Warm to 37°C and vortex vigorously until clear. Ensure no solids remain before diluting.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile. In plate-based assays, evaporation can alter concentrations rapidly at the edges (Edge Effect). DMSO is preferred for its low vapor pressure.

References

  • Assay Guidance Manual. Solubility and Solubility Troubleshooting in HTS. National Center for Biotechnology Information (NCBI). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[2] [Link]

  • Brea, J., et al. (2024).[3] High-throughput nephelometry methodology for qualitative determination of aqueous solubility.[3][4] SLAS Discovery.[2] [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Chloro-N-ethylbenzamide: A Comparative Analysis of 1D, 2D NMR, and DFT Methods

Executive Summary The unambiguous spectral assignment of 2-chloro-N-ethylbenzamide presents a classic challenge in small molecule characterization: distinguishing between sterically crowded ortho-substituted aromatic car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous spectral assignment of 2-chloro-N-ethylbenzamide presents a classic challenge in small molecule characterization: distinguishing between sterically crowded ortho-substituted aromatic carbons and resolving the amide backbone connectivity. While standard 1D


C NMR provides a chemical fingerprint, it often fails to resolve quaternary carbons (C-Cl vs. C-1) definitively without ambiguity.

This guide compares three assignment methodologies—Standard 1D


C , 2D Heteronuclear Correlation (HSQC/HMBC) , and DFT-GIAO Prediction —to demonstrate why a multi-dimensional approach is the requisite standard for regulatory submission and publication-quality data.

Methodology Comparison

We evaluated three distinct workflows for assigning the carbon skeleton of 2-chloro-N-ethylbenzamide.

FeatureMethod A: Standard 1D

C
Method B: 2D HSQC + HMBC Method C: DFT (GIAO/B3LYP)
Primary Output Chemical Shifts (

, ppm)
H-C Connectivity (1-bond & long-range)Theoretical Shielding Tensors
Resolution High (0.01 ppm)High (2D contour resolution)N/A (Computational)
Quaternary Carbons Visible (low intensity)Assigned via HMBC Predicted
Ambiguity Risk High (Aromatic region overlap)Low (Self-validating)Low (if geometry is optimized)
Time/Cost Low (15 min)Medium (1-4 hours)High (CPU time)
Verdict Baseline ScreeningThe Gold StandardValidation Tool

Experimental Protocol

To ensure reproducibility, the following protocol adheres to Good Laboratory Practice (GLP) standards.

Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale: CDCl

      
       minimizes amide proton exchange compared to DMSO-
      
      
      
      , sharpening the N-H coupling in 2D spectra.
  • Concentration: 30 mg of analyte in 0.6 mL solvent.

    • Note: High concentration improves quaternary carbon detection (C-Cl, C=O) in 1D experiments.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (500 MHz System)
  • Temperature: 298 K (25°C).

  • 
    C {1H} (1D): 
    
    • Pulse angle: 30° (to mitigate long T1 relaxation of C-Cl).

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 1024.

  • gHMBC (2D):

    • Optimization:

      
       Hz (tuned for long-range aromatic/carbonyl couplings).
      

Spectral Analysis & Assignment

The following data synthesizes experimental results with DFT validation.

The Assignment Table

Note: Shifts are referenced to CDCl


 triplet center at 77.16 ppm.
PositionCarbon Type

(ppm)
Multiplicity (DEPT-135)Key HMBC Correlations (H

C)
C=O Carbonyl166.8 QuaternaryN-H, Ethyl-CH

, H-6
C-1 Aromatic (Ipso)135.2 QuaternaryH-3, H-5
C-2 Aromatic (C-Cl)130.4 QuaternaryH-4, H-6
C-4 Aromatic (Para)131.2 CH (+ phase)H-3, H-5
C-3 Aromatic (Meta)129.8 CH (+ phase)H-5, H-1
C-6 Aromatic (Ortho)127.5 CH (+ phase)H-4, C=O
C-5 Aromatic (Meta)127.1 CH (+ phase)H-3, H-1
N-CH

Aliphatic35.1 CH

(- phase)
Ethyl-CH

, N-H
CH

Aliphatic14.8 CH

(+ phase)
Ethyl-CH

Critical Comparison: Solving the "Ortho" Problem

The Challenge: In 1D NMR, C-1 (ipso) and C-2 (C-Cl) are both quaternary and appear in the 130-140 ppm range. Simple additivity rules often misassign these due to the competing inductive (-I) and resonance (+M) effects of the Chlorine atom.

  • Method A (1D Only): Fails to distinguish C-1 from C-2 definitively without relying on potentially inaccurate database lookups.

  • Method B (HMBC - The Solution):

    • C-1 Identification: The proton at position H-3 (meta to Cl) shows a strong 3-bond correlation to C-1.

    • C=O Connectivity: Crucially, the proton at H-6 (the only aromatic proton close to the amide group) shows a strong 3-bond correlation to the Carbonyl (166.8 ppm) . This anchors the ring orientation.[1]

Visualizing the Logic

The following diagram illustrates the self-validating logic flow used to confirm the structure, highlighting the superiority of Method B.

AssignmentLogic cluster_aromatic Aromatic Region Resolution cluster_aliphatic Aliphatic Chain Sample 2-Chloro-N-ethylbenzamide (Sample) Experiment 2D NMR Acquisition (HSQC / HMBC) Sample->Experiment H6 Proton H-6 (Doublet, ~7.4 ppm) Experiment->H6 Ethyl_H Ethyl Protons (CH2/CH3) Experiment->Ethyl_H CO_Peak Carbonyl Peak (166.8 ppm) H6->CO_Peak HMBC (Strong 3J) C1_Peak C-1 (Ipso) (135.2 ppm) H6->C1_Peak HMBC (Weak 2J) Ethyl_H->CO_Peak HMBC (3J from CH2) Ethyl_C Ethyl Carbons (14.8 / 35.1 ppm) Ethyl_H->Ethyl_C HSQC (Direct)

Figure 1: HMBC Connectivity Logic. The correlation between H-6 and the Carbonyl carbon is the definitive "anchor" point that 1D NMR cannot provide.

Advanced Insight: Solvent & Steric Effects

When comparing this product to alternatives (e.g., unsubstituted N-ethylbenzamide), the 2-Chloro substituent introduces a "Steric Lock."

  • Rotational Barrier: The bulky Chlorine atom at the ortho position forces the amide bond out of planarity with the benzene ring.

  • Spectral Consequence: In 1D

    
    C NMR, this results in a slight upfield shift of the Carbonyl carbon (approx. 1-2 ppm) compared to the unsubstituted analog, due to reduced conjugation.
    
  • Validation: DFT calculations (Method C) accurately predict this twist, confirming that experimental shifts matching this pattern indicate a high-purity, properly synthesized ortho-isomer.

References

  • SDBS (Spectral Database for Organic Compounds). "13C NMR of 2-Chlorobenzamide derivatives." National Institute of Advanced Industrial Science and Technology (AIST). Accessed Oct 2023. [Link]

  • PubChem. "Compound Summary: 2-Chloro-N-ethylbenzamide." National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. (Standard text for coupling constants and substituent effects).
  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.

Sources

Comparative

Comparative Reactivity Profile: 2-Chloro vs. 4-Chloro-N-ethylbenzamide

Executive Summary In drug discovery and lead optimization, the positional isomerism of a chlorine substituent on the N-ethylbenzamide scaffold dictates the molecule's metabolic stability, synthetic accessibility, and lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and lead optimization, the positional isomerism of a chlorine substituent on the N-ethylbenzamide scaffold dictates the molecule's metabolic stability, synthetic accessibility, and lipophilicity.

This guide objectively compares 2-chloro-N-ethylbenzamide (Ortho) and 4-chloro-N-ethylbenzamide (Para) .

  • The 2-Chloro isomer acts as a "steric fortress." The ortho-chloro substituent twists the amide out of planarity, significantly retarding hydrolysis (metabolic stability) but complicating palladium-catalyzed cross-coupling.

  • The 4-Chloro isomer behaves as a "reactive handle." It is electronically activated for standard cross-coupling and follows predictable Hammett kinetics for hydrolysis, making it an ideal intermediate but potentially less stable in vivo.

Structural & Electronic Analysis

The divergence in reactivity stems from the "Ortho Effect"—a combination of steric repulsion and field effects unique to the 2-position.

Steric vs. Electronic Vectors[1]
Feature2-Chloro-N-ethylbenzamide (Ortho)4-Chloro-N-ethylbenzamide (Para)
Steric Environment High. Cl atom (Van der Waals radius ~1.75 Å) physically blocks the carbonyl carbon.Low. Cl is distal; carbonyl is exposed.
Amide Planarity Twisted. Steric clash forces the amide bond out of the phenyl plane, reducing conjugation.Planar. Full resonance between phenyl ring and carbonyl.
Electronic Effect Strong Inductive (-I) + Field Effect.Inductive (-I) + Resonance (+M).
Dipole Moment Reduced (Vector cancellation).Enhanced (Vectors additive).
Visualization: Reactivity Decision Tree

ReactivityLandscape Start Select Isomer Ortho 2-Chloro (Ortho) 'The Shielded Scaffold' Start->Ortho Para 4-Chloro (Para) 'The Reactive Handle' Start->Para Hydrolysis Hydrolysis/Metabolism Ortho->Hydrolysis Resistant (Steric Block) Coupling Pd-Cross Coupling Ortho->Coupling Requires Bulky Ligands (e.g., Buchwald/NHC) Para->Hydrolysis Rapid (Accessible) Para->Coupling Standard Conditions (e.g., PPh3)

Figure 1: Decision tree highlighting the primary reactivity divergence between isomers.

Nucleophilic Acyl Substitution (Hydrolysis)

The most critical difference for drug development is the rate of amide bond hydrolysis (simulating metabolic cleavage by amidases).

The Mechanism

In the 4-chloro isomer, the carbonyl carbon is accessible. In the 2-chloro isomer, the chlorine atom blocks the "Bürgi-Dunitz" trajectory (107°) required for the nucleophile (water/enzyme) to attack. Furthermore, the 2-Cl twists the ring, preventing resonance stabilization of the transition state.

Experimental Protocol: Comparative Hydrolysis Stress Test

Use this protocol to quantify stability differences.

Reagents:

  • Substrate (1.0 mmol)

  • 6M HCl (aq) or 1M NaOH (aq)

  • Dioxane (Co-solvent)

  • HPLC Internal Standard (e.g., Biphenyl)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the specific isomer in 2 mL Dioxane.

  • Initiation: Add 2 mL of 6M HCl (Acidic condition) or 1M NaOH (Basic condition).

  • Incubation: Heat to 80°C in a sealed vial.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Analysis: Quench with buffer, dilute in MeOH, and inject into HPLC (C18 column, Water/MeCN gradient).

Expected Results:

Timepoint 4-Chloro (Para) % Remaining 2-Chloro (Ortho) % Remaining
1 Hour ~60% >95%
4 Hours ~20% >85%

| 24 Hours | <5% (Fully Hydrolyzed) | ~60% (Significant Resistance) |

Scientific Insight: The 2-chloro isomer exhibits pseudo-inertness. If your drug candidate requires high metabolic stability, the 2-chloro motif is superior.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While 2-Cl is stable to hydrolysis, it is "stubborn" in cross-coupling reactions. The oxidative addition of Palladium (Pd0) into the C-Cl bond is hindered by the adjacent amide group.

The Catalyst Challenge
  • 4-Chloro: Reacts readily with standard catalysts (e.g., Pd(PPh3)4).

  • 2-Chloro: The amide group coordinates to the metal or sterically clashes with the ligands. You must use electron-rich, bulky ligands (Buchwald ligands or NHCs) to facilitate oxidative addition.

Protocol: Sterically Demanding Cross-Coupling

Optimized for the difficult 2-chloro isomer.

Reagents:

  • 2-Chloro-N-ethylbenzamide (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%)

    • Alternative: Pd-PEPPSI-IPr (for extreme hindrance)

  • Base: K3PO4 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Purge: Charge a reaction tube with the amide, boronic acid, and base. Cycle Argon/Vacuum 3 times.

  • Catalyst Prep: Add Pd source and Ligand (SPhos is critical here because it is designed to wrap around the metal and facilitate coupling at hindered centers).

  • Reaction: Add degassed solvent. Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. The 2-chloro isomer requires higher temperatures and longer times than the 4-chloro isomer.

Visualization: Catalytic Cycle Differences

CatCycle cluster_4Cl 4-Chloro Pathway (Fast) cluster_2Cl 2-Chloro Pathway (Slow) Pd0 Pd(0) Active Species OxAdd_4 Oxidative Addition (Unimpeded) Pd0->OxAdd_4 OxAdd_2 Oxidative Addition (Sterically Hindered) Pd0->OxAdd_2 Slow Ligand Requires SPhos/XPhos to force entry Ligand->OxAdd_2

Figure 2: The bottleneck in the catalytic cycle for the 2-chloro isomer is the oxidative addition step.

Safety & Side Reactions: The Benzyne Trap

A critical safety distinction involves the use of strong bases (e.g., Lithium diisopropylamide - LDA).

  • 4-Chloro: Treatment with LDA typically results in ortho-lithiation (at the 2-position, next to the amide) followed by reaction with an electrophile. This is a standard Directed ortho Metalation (DoM).

  • 2-Chloro: Treatment with strong base poses a severe risk of Benzyne formation . The base can remove the proton at the 3-position. Because a leaving group (Cl) is adjacent at position 2, the molecule can eliminate LiCl to form a highly reactive benzyne intermediate, leading to uncontrolled polymerization or "tars."

Rule of Thumb: Avoid strong bases with 2-chloro-N-ethylbenzamide unless strictly controlling temperature (-78°C) to prevent elimination.

References

  • Steric Effects in Hydrolysis

    • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley. (Foundational text on Ortho/Steric parameters).
    • BenchChem Technical Guide. (2025).[1][2][3] Reactivity comparison of o-chlorobenzotrichloride vs p-chlorobenzotrichloride.Link (Proxy data for ortho-effect on benzylic centers).

  • Palladium Catalysis & Ligand Selection

    • Altman, R. A., & Buchwald, S. L. (2006). C–N Bond Formation... Using a New Generation of Monodentate Biaryl Phosphine Ligands. Nature Protocols. (Establishes SPhos/XPhos for hindered chlorides).
    • Neufeldt, S. R., et al. (2022).[4] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.[4][5][6] Journal of Organic Chemistry. Link (Demonstrates the necessity of NHC ligands for hindered sites).

  • Clayden, J. (2002).Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative guide on DoM vs.

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 2-Chloro-N-ethylbenzamide

Executive Summary Product Focus: 2-Chloro-N-ethylbenzamide (CAS: 14062-09-0 / Analogous derivatives) Primary Application: UV-Vis Spectroscopic Characterization & Purity Analysis Key Differentiator: Steric Inhibition of R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Chloro-N-ethylbenzamide (CAS: 14062-09-0 / Analogous derivatives) Primary Application: UV-Vis Spectroscopic Characterization & Purity Analysis Key Differentiator: Steric Inhibition of Resonance (The "Ortho-Effect")

This guide provides a technical comparison of the UV-Vis absorption profile of 2-chloro-N-ethylbenzamide against its structural isomers and parent compounds. Unlike standard benzamides, the ortho-chloro substitution in this molecule introduces significant steric strain, forcing the amide group out of planarity with the benzene ring. This phenomenon, known as the Steric Inhibition of Resonance , results in a distinct hypsochromic (blue) shift and hypochromic (intensity decrease) effect compared to its para-substituted counterparts.

Theoretical Grounding: Electronic Transitions & Sterics

To accurately interpret the spectra, researchers must understand the interplay between the chromophore (benzene ring + carbonyl) and the auxochrome (chlorine atom).

The Chromophore System

The UV-Vis spectrum of N-ethylbenzamide derivatives is dominated by two primary electronic transitions:

  • 
     Transition (K-band):  High intensity (
    
    
    
    ), typically found at 200–240 nm. This represents the conjugation between the benzene ring and the carbonyl double bond.
  • 
     Transition (R-band):  Lower intensity (
    
    
    
    ), typically found at 270–290 nm. This involves the non-bonding electrons on the carbonyl oxygen or the chlorine atom.
The Ortho-Effect (Steric Inhibition of Resonance)

In 4-chloro-N-ethylbenzamide (the para isomer), the molecule is relatively planar, allowing maximum overlap between the


-orbitals of the benzene ring and the amide carbonyl. This conjugation lowers the energy gap (

) between HOMO and LUMO, causing a Red Shift (Bathochromic) .

In 2-chloro-N-ethylbenzamide (the ortho isomer), the bulky chlorine atom physically clashes with the


-ethyl group. To relieve this strain, the single bond connecting the phenyl ring to the carbonyl group rotates.
  • Consequence: The carbonyl

    
    -system decouples from the aromatic ring.
    
  • Spectral Result: The spectrum reverts closer to that of benzene, causing a Blue Shift (Hypsochromic) and a decrease in molar absorptivity (

    
    ) compared to the para isomer.
    
Mechanism Diagram

The following diagram illustrates the steric mechanism differentiating the isomers.

OrthoEffect Para 4-Chloro Isomer (Para) Planarity Planar Conformation (Full Conjugation) Para->Planarity No Steric Clash Ortho 2-Chloro Isomer (Ortho) Twist Twisted Conformation (Steric Hindrance) Ortho->Twist Cl vs N-Ethyl Clash RedShift Bathochromic Shift (Lower Energy, Higher λ) Planarity->RedShift Extended π-System BlueShift Hypsochromic Shift (Higher Energy, Lower λ) Twist->BlueShift Broken Conjugation

Figure 1: Mechanism of Steric Inhibition of Resonance affecting UV-Vis spectral shifts.

Comparative Performance Analysis

The following data compares the spectral properties of 2-chloro-N-ethylbenzamide against key alternatives.

Solvent: Ethanol (Polar Protic) Concentration:


 M
CompoundSubstitution

(Primary Band)
Molar Absorptivity (

)
Spectral Characteristic
N-Ethylbenzamide None (Parent)~225 nm~11,000Baseline conjugation.
4-Chloro-N-ethylbenzamide Para (4-position)~238 nm~14,500Bathochromic Shift. Cl acts as an auxochrome, extending conjugation.
2-Chloro-N-ethylbenzamide Ortho (2-position)~228 nm ~8,500 Hypsochromic Shift (relative to para). Steric twist reduces conjugation intensity.

Interpretation for Researchers:

  • If your sample shows a strong peak >235 nm, it is likely contaminated with the para isomer.

  • The ortho isomer (Product of Interest) will exhibit a spectrum that looks "dampened"—lower intensity and shifted to shorter wavelengths—despite the presence of the chlorine atom.

Experimental Protocol

To replicate these results or validate sample purity, follow this self-validating protocol.

Materials
  • Analyte: 2-chloro-N-ethylbenzamide (Synthesized via reaction of 2-chlorobenzoyl chloride with ethylamine) [1].

  • Solvent: Spectroscopic grade Ethanol (Cutoff < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Workflow Diagram

UVProtocol Stock Stock Solution Prep (10 mg in 100 mL EtOH) Dilution Serial Dilution (Target: 10 µg/mL) Stock->Dilution 1:100 Dilution Scan Spectral Scan (200 nm - 400 nm) Dilution->Scan Blank Baseline Correction (Pure EtOH) Blank->Scan Reference Cell Analysis Data Analysis (Determine λmax & ε) Scan->Analysis

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.

Detailed Methodology
  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic grade ethanol. Run a baseline correction from 200–400 nm.

  • Stock Preparation: Dissolve 10 mg of 2-chloro-N-ethylbenzamide in 100 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Take 1 mL of the stock solution and dilute to 10 mL with ethanol (Final concentration ~10 µg/mL).

  • Measurement: Place the sample in the sample holder and scan.

  • Validation Check:

    • Pass:

      
       appears as a distinct shoulder or peak near 225–230 nm.
      
    • Fail: If

      
       > 235 nm, check for para-isomer contamination. If significant absorption occurs > 300 nm, check for oxidation byproducts.
      

References

  • NIST Mass Spectrometry Data Center. N-(2-chloroethyl)benzamide & N-Ethylbenzamide Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[2] Accessed Feb 21, 2026. [Link]

  • Yadav, A. R., & Mohite, S. K. (2020).[3] Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. [Link]

Sources

Comparative

Technical Guide: Reference Standards for 2-Chloro-N-Ethylbenzamide Quality Control

Executive Summary 2-chloro-N-ethylbenzamide (CAS: 15202-69-4) is a critical intermediate and potential process-related impurity in the synthesis of benzamide-based anxiolytics (e.g., Etifoxine) and anesthetics.[1][2] In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-ethylbenzamide (CAS: 15202-69-4) is a critical intermediate and potential process-related impurity in the synthesis of benzamide-based anxiolytics (e.g., Etifoxine) and anesthetics.[1][2] In drug development, the accuracy of your quantitative data is only as good as the reference standard used to generate it.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Synthesis-Grade Reagents for analytical quality control. While reagent-grade options offer a lower upfront cost, experimental data demonstrates that their variable purity and lack of traceability introduce significant risks of mass-balance errors and regulatory non-compliance (ICH Q3A/Q7).[1]

Part 1: The Challenge – Purity vs. Potency

The core issue in analyzing 2-chloro-N-ethylbenzamide is the "Purity Gap."[1]

  • Synthesis Grade (Reagent): Purity is often defined by "Area %" via GC or HPLC. This ignores non-chromatographable impurities (water, inorganic salts, residual solvents).

  • Certified Reference Material (CRM): Potency is defined by a "Mass Balance" approach (

    
    ).[1]
    

Using a 98% "Area" pure reagent as a 100% standard can result in a 2–5% systematic error in your final drug substance assay.

Workflow: The Propagation of Error

The following diagram illustrates how a low-quality standard propagates error through the drug development lifecycle.

ErrorPropagation Reagent Reagent Grade Standard (Assumed 100% Potency) Calibration HPLC Calibration Curve (Slope Error) Reagent->Calibration Introduces Bias Quantification Impurity Quantification (Underestimated) Calibration->Quantification Risk Regulatory Risk (ICH Q3A Violation) Quantification->Risk CRM ISO 17034 CRM (Certified Mass Balance) ValidCurve Accurate Calibration CRM->ValidCurve Compliance Reliable Release Data ValidCurve->Compliance

Figure 1: Error propagation pathway comparing Reagent Grade vs. CRM workflows.[1][2]

Part 2: Comparative Performance Analysis

We simulated a validation study comparing a commercial Synthesis Grade (SG) sample against a Certified Reference Material (CRM) of 2-chloro-N-ethylbenzamide.[1][2]

Purity & Potency Data

The table below summarizes the characterization data. Note the discrepancy in the "Assigned Purity."

ParameterSynthesis Grade (SG)Certified Reference Material (CRM)Impact
Chromatographic Purity (HPLC) 98.5%99.9%SG contains related substances.[1][2]
Water Content (Karl Fischer) 1.2% (Not reported on CoA)0.05%SG introduces weighing error.
Residual Solvents (GC-HS) 0.8% (Ethyl Acetate)< 0.01%SG "dilutes" the standard.[1][2]
Assigned Potency (Use Value) 98.5% (Incorrectly assumed)99.8% (Mass Balance)1.3% Bias in SG calculations.
Spectral Integrity (H-NMR)[1][2]
  • CRM: Shows clean multiplets for the ethyl group: a triplet at

    
     1.2 ppm (CH
    
    
    
    ) and a quartet at
    
    
    3.4 ppm (CH
    
    
    ). The aromatic region (
    
    
    7.3–7.5 ppm) is distinct for the ortho-substituted ring.
  • Synthesis Grade: H-NMR analysis frequently reveals trace 2-chlorobenzoic acid (hydrolysis product) and ethylamine salts.[1][2] These impurities may co-elute in generic HPLC methods, artificially inflating the main peak area.

Part 3: Experimental Protocols

To ensure reproducibility, use the following validated method for the quantification of 2-chloro-N-ethylbenzamide.

HPLC-UV Method (Standardized)

This method is optimized for benzamide separation, ensuring resolution from common hydrolysis degradants.[1]

System Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Benzamide chromophore).[4]

  • Temperature: 30°C.

  • Injection Volume: 10

    
    .
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 10 90

| 15.0 | 90 | 10 |[1][2]

Standard Preparation Workflow

Correct preparation is vital to maintain the integrity of the CRM.

  • Equilibration: Allow the CRM vial to reach room temperature (20–25°C) before opening to prevent condensation (hygroscopicity management).

  • Weighing: Accurately weigh

    
     of the standard into a 50 mL volumetric flask.
    
  • Dissolution: Add 30 mL of Mobile Phase B (ACN). Sonicate for 5 minutes. The amide bond ensures good solubility in organic solvents.

  • Dilution: Make up to volume with Mobile Phase A.

  • Final Concentration:

    
     (200 ppm).
    

Part 4: Qualification Logic (Decision Matrix)

When should you invest in a CRM versus a cheaper alternative?

DecisionTree Start Select Application Type Analysis Type? Start->Type Routine Routine ID / Retention Time Marker Type->Routine Qualitative Quant Quantification / Impurity Calculation Type->Quant Quantitative UseReagent Use Reagent Grade (Characterize In-House) Routine->UseReagent Phase Development Phase? Quant->Phase Early Early R&D / Screening Phase->Early Non-Regulated Late GLP Tox / GMP Release / Stability Phase->Late Regulated Early->UseReagent UseCRM Use ISO 17034 CRM (Mandatory) Late->UseCRM

Figure 2: Decision matrix for selecting the appropriate reference standard grade.

Recommendation
  • For Identification (ID): Synthesis Grade is acceptable if the H-NMR confirms the structure.

  • For Quantification (Assay/Impurity): ISO 17034 CRM is required. The cost of a CRM is negligible compared to the cost of an OOS (Out of Specification) investigation caused by a biased calibration curve.

References

  • International Council for Harmonisation (ICH). (2006).[5][6] ICH Q3A(R2): Impurities in New Drug Substances.[5][7][8] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[9] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-ethylbenzamide proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide provides a definitive, self-validating protocol for the disposal of 2-chloro-N-ethylbenzamide . As a halogenated organic amide, this compound presents specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a definitive, self-validating protocol for the disposal of 2-chloro-N-ethylbenzamide . As a halogenated organic amide, this compound presents specific challenges for waste management that differ from standard organic waste. Improper disposal not only violates environmental regulations (RCRA) but can also damage incinerator scrubbers and create toxic byproducts (dioxins) if processed in the wrong waste stream.

The "Why" Behind the Protocol: The presence of the chlorine atom at the ortho position of the benzene ring classifies this substance as a Halogenated Organic .[1] Unlike non-halogenated organics (which are often used for fuel blending), halogenated compounds require high-temperature incineration with specific acid-gas scrubbing capabilities to neutralize the hydrochloric acid (HCl) generated during combustion.[1]

Chemical Identification Table
PropertyDataOperational Implication
Chemical Name 2-chloro-N-ethylbenzamidePrimary identifier for labeling.
Molecular Formula C₉H₁₀ClNOConfirms halogen content (Cl).[1]
Structural Class Halogenated AmideCRITICAL: Must be segregated from non-halogenated solvents.[1][2]
Physical State Solid (typically) / OilDictates solid vs. liquid waste stream.[1]
Hazard Class (GHS) Irritant (Skin/Eye), Acute Tox. 4 (Oral)Requires PPE (Nitrile gloves, safety glasses).[1]
Waste Stream Halogenated Organic Do NOT mix with fuel-blending streams.[1][2]

Pre-Disposal: The Self-Validating Segregation System

To ensure safety and compliance, you must implement a "Self-Validating" workflow.[1] This means the disposal vessel itself acts as a check against error.[1]

The Golden Rule: If 2-chloro-N-ethylbenzamide touches a non-halogenated solvent, the ENTIRE mixture becomes Halogenated Waste.[1]

Step 1: Characterize the Waste Matrix

Before moving the chemical, determine its current state.[1]

  • Scenario A: Pure Substance (Solid/Oil) [1]

    • Source: Expired shelf stock or excess yield.[1]

    • Action: Dispose of in the Solid Hazardous Waste stream.[1]

  • Scenario B: Reaction Mixture (Liquid)

    • Source: Mother liquors, extractions (e.g., DCM, Ethyl Acetate).[1]

    • Action: Dispose of in the Liquid Halogenated Waste stream.[1]

  • Scenario C: Contaminated Debris

    • Source: Gloves, weighing boats, syringes.[1]

    • Action: Dispose of in Solid Hazardous Waste (or Sharps for needles).[1]

Step 2: Compatibility Check (The "Stop" Sign)

Before adding to a waste container, verify the following:

  • pH Check: Is the waste neutral (pH 5–9)?

    • Why: Amides can hydrolyze in strong acid/base, potentially releasing amines or benzoic acid derivatives.[1] Neutralize quenching solutions before adding to organic waste drums to prevent pressurization.[1]

  • Oxidizer Check: Are there strong oxidizers (e.g., permanganate, nitric acid) present?

    • Why: Incompatible with organic amides.[1] Quench oxidizers separately before combining.[1]

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)
  • Select Container: Use a chemically resistant container (HDPE or Glass) labeled "HAZARDOUS WASTE".[1]

  • Labeling: Affix a hazardous waste label.

    • Must List: "Halogenated Organic Waste".[1][2][3]

    • Constituents: Write "2-chloro-N-ethylbenzamide" and the primary solvent (e.g., "Dichloromethane" or "Ethanol").[1]

  • Transfer: Funnel the liquid into the container. Leave 10% headspace for expansion.[1]

  • Segregation: Place this container in the Halogenated satellite accumulation area.

    • Note: Do not pour into the "Non-Halogenated" or "Flammable" carboy.[1] The cost of disposal for halogenated waste is significantly higher, and cross-contamination ruins the cheaper fuel-blending stream [1].[1]

Protocol B: Solid Waste (Pure Compound)
  • Packaging: Keep the compound in its original vial if possible. If loose, transfer to a sealable bag or jar.

  • Secondary Containment: Place the vial/bag into the wide-mouth "Solid Hazardous Waste" drum.

  • Inventory Log: Record the weight and name on the drum's inventory sheet.

Protocol C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area and post "Do Not Enter".[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid: Gently sweep up using a dustpan and brush.[1] Avoid generating dust.[1][4][5][6][7]

    • Liquid: Cover with an inert absorbent (vermiculite or chemically treated pads).[1]

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, label it "Debris contaminated with 2-chloro-N-ethylbenzamide," and place it in the Solid Hazardous Waste bin.

  • Decontamination: Wipe the surface with a soap/water solution.[1]

Operational Visualization: The Decision Tree

The following diagram illustrates the logical flow for disposing of 2-chloro-N-ethylbenzamide. Use this to train junior staff.[1]

DisposalFlow Start Waste Generation: 2-chloro-N-ethylbenzamide StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Pure Substance StateCheck->IsSolid SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck HaloWaste LIQUID HALOGENATED WASTE (High Temp Incineration) SolventCheck->HaloWaste Yes (DCM) SolventCheck->HaloWaste No (Ethanol) - MIXTURE BECOMES HALOGENATED DebrisCheck Is it Debris? (Gloves, Paper) IsSolid->DebrisCheck SolidWaste SOLID HAZARDOUS WASTE (Lab Pack) DebrisCheck->SolidWaste No (Pure Chem) DebrisCheck->SolidWaste Yes (Gloves) Sharps SHARPS CONTAINER DebrisCheck->Sharps Yes (Needles)

Caption: Decision matrix for segregating 2-chloro-N-ethylbenzamide waste streams. Note that any liquid mixture containing this compound defaults to the Halogenated stream.[1]

Regulatory & Compliance Context

  • RCRA Classification: While 2-chloro-N-ethylbenzamide is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS name in 40 CFR 261.33, it is regulated as a characteristic waste if it exhibits toxicity or if mixed with listed solvents [2].[1]

  • EPA Halogenated Guidelines: The EPA strictly regulates halogenated organic compounds (HOCs) under land disposal restrictions.[1] They usually require incineration as the Best Demonstrated Available Technology (BDAT) [3].

  • Dioxin Prevention: The "Chloro" group is a precursor to dioxins if incinerated at low temperatures.[1] By segregating this into the "Halogenated" stream, you ensure it is sent to a facility capable of maintaining the >1000°C temperatures and rapid quench required to prevent dioxin formation.[1]

References

  • United States Environmental Protection Agency (EPA).[1] (2024).[1][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR).[1] (2000).[1][5][7][8] Appendix III to Part 268 — List of Halogenated Organic Compounds. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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